molecular formula C22H21N5O2S B2645403 N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide CAS No. 422532-46-5

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide

Katalognummer: B2645403
CAS-Nummer: 422532-46-5
Molekulargewicht: 419.5
InChI-Schlüssel: MOBPOZWBECLECC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a synthetic small molecule research compound designed for investigative purposes. This acetamide derivative features a complex structure incorporating a quinazolin-2-yl sulfanyl group and a 5-methylisoxazol-3-yl moiety, a scaffold recognized in medicinal chemistry . The quinazolinone core is a privileged structure in drug discovery known for its versatile biological activities and has been identified as a promising scaffold for developing enzyme inhibitors . Specifically, recent scientific literature has highlighted the significant potential of quinazolinone-acetamide conjugates as potent alpha-glucosidase inhibitors, with demonstrated IC50 values in the low micromolar range (4.8-140.2 μM), representing substantially higher potency than the standard therapeutic acarbose (IC50 = 750.0 μM) in experimental models . The structural architecture of this compound, particularly the quinazolinone component linked via a sulfanyl acetamide bridge, suggests potential for investigating metabolic disorders including type 2 diabetes, where targeted enzyme inhibition represents a key therapeutic strategy . Researchers may employ this compound as a chemical tool to study carbohydrate metabolism pathways or as a lead structure for further optimization in preclinical research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions and conduct all necessary validation experiments for their specific experimental systems.

Eigenschaften

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-15-13-19(27-29-15)25-20(28)14-30-22-24-18-10-6-5-9-17(18)21(26-22)23-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,24,26)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBPOZWBECLECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and a quinazoline moiety, which are known for their diverse biological activities. The molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of approximately 364.44 g/mol.

PropertyValue
Molecular FormulaC18H20N4O2S
Molecular Weight364.44 g/mol
IUPAC NameN-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide
CAS Number[insert CAS number]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the oxazole and quinazoline rings enhances its ability to modulate biological processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
  • Receptor Modulation : It may interact with specific receptors influencing pain perception and inflammatory responses.

Biological Activities

Research indicates that N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that derivatives of quinazoline compounds possess significant anticancer properties. For instance, quinazolinone-based hybrids have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and others, with IC50 values ranging from 0.36 to 40.90 μM .

Antimicrobial Activity

Compounds containing sulfonamide groups have been reported to exhibit antibacterial properties. The incorporation of these groups in the compound's structure may enhance its efficacy against bacterial strains .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Molecular docking studies have indicated favorable interactions with COX enzymes, suggesting a pathway for therapeutic application in inflammatory diseases .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating the cytotoxic effects of various quinazoline derivatives revealed that modifications on the acetamide moiety significantly influenced biological activity. Compounds with bulky substituents showed enhanced potency against cancer cells .
  • Molecular Docking Analysis : Computational studies have provided insights into how this compound binds to target proteins, revealing critical interactions that could be exploited for drug design .
  • Clinical Relevance : Given the increasing incidence of drug-resistant bacterial strains, compounds like N-(5-methyl-1,2-oxazol-3-yl)-2-{...} could offer new avenues for developing effective antimicrobial agents.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an oxazole ring and a quinazoline moiety. Its molecular formula is C20H21N3O2SC_{20}H_{21}N_3O_2S, with a molecular weight of approximately 365.47 g/mol. The presence of both the oxazole and quinazoline rings suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research has indicated that compounds containing quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that quinazoline-based compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific compound may enhance these effects due to the oxazole moiety, which can contribute to increased potency.

Antimicrobial Activity

The presence of sulfur and nitrogen in the structure may also confer antimicrobial properties. Compounds with similar structural features have been reported to possess activity against a range of bacterial and fungal pathogens . This suggests that N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide could be explored as a potential antimicrobial agent.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, derivatives of quinazoline are known to inhibit α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption, making it a potential candidate for managing diabetes .

Study 1: Anticancer Efficacy

In a study published in 2023, researchers synthesized various quinazoline derivatives and tested their anticancer efficacy against human cancer cell lines. The results indicated that derivatives similar to N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide showed IC50 values significantly lower than standard chemotherapeutic agents, indicating enhanced potency against cancer cells .

Study 2: Antimicrobial Activity

A comprehensive screening of compounds with oxazole and quinazoline structures revealed promising antimicrobial activity. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria . This reinforces the potential of N-(5-methyl-1,2-oxazol-3-y)-2-({4-[(2-phenylethyl)amino]quinazolin-2-y}sulfanyl)acetamide as an antimicrobial agent.

Study 3: Enzyme Inhibition Mechanism

A recent investigation into the enzyme inhibition capabilities of similar compounds highlighted their role in modulating glucose metabolism. The study revealed that compounds targeting α-glucosidase could significantly lower postprandial blood glucose levels in diabetic models . This positions N-(5-methyl-1,2-oxazol-3-y)-2-{4-[ (2-phenylet hyl)amino]quinazolin - 2 - yl}sulfanyl)acetamide as a candidate for further development in diabetes management.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazoline + Oxazole Phenylethylamino, sulfanyl acetamide Inferred kinase inhibition -
4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfon (M10) Sulfonamide + Oxazole Imidazole-diazenyl Anticancer (docking vs. Mpro)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Sulfonamide + Oxazole 4-Methylbenzene Antimicrobial
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide Triazinone + Oxazole 6-Methyl-triazinone Not reported
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Thiazole + Oxazole 4-Methyl-thiazole Not reported

Key Observations :

  • Sulfonamide vs. Sulfanyl Acetamide Linkers : Sulfonamides (e.g., M10 ) are associated with antimicrobial activity, while sulfanyl acetamides (e.g., ) may offer flexibility in targeting diverse enzymes.
  • Heterocyclic Cores: Quinazoline (target compound) is linked to kinase inhibition, whereas triazinone () or thiazole () cores may modulate solubility or target specificity.
  • Substituent Impact: The phenylethylamino group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl in ), affecting pharmacokinetics.

ADMET and Drug-Likeness

  • Metabolic Stability : The 5-methyl-oxazole group resists oxidative metabolism, as seen in sulfonamide analogs .
  • Toxicity : Quinazoline derivatives require careful evaluation of off-target effects (e.g., hERG inhibition), while sulfonamides carry sulfa-allergy risks .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(5-methyl-1,2-oxazol-3-yl)-2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide with high purity?

  • Methodology :

  • Employ statistical experimental design (e.g., factorial or response surface methods) to optimize reaction parameters such as solvent polarity, temperature, and catalyst loading. For example, use a central composite design to identify interactions between variables impacting yield .
  • Monitor reaction progress via HPLC or LC-MS to ensure intermediate stability and final product purity.
  • Purify using column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in aprotic solvents like DMF.

Q. How can structural confirmation of this compound be achieved?

  • Methodology :

  • Perform X-ray crystallography to resolve the 3D molecular structure, focusing on the sulfanyl-acetamide linkage and quinazolinyl-amine orientation .
  • Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like HSQC) to verify substituent positions, particularly the 5-methyloxazole and phenylethylamino groups.
  • Validate via FT-IR for functional groups (e.g., C=O at ~1650 cm⁻¹, S-H absence confirming thioether formation).

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the sulfanyl-acetamide moiety in catalytic or biological systems?

  • Methodology :

  • Apply density functional theory (DFT) calculations to model electron density distribution, focusing on sulfur’s nucleophilicity and the acetamide’s hydrogen-bonding potential.
  • Use molecular dynamics (MD) simulations to assess interactions with biological targets (e.g., kinases) or solvents under varying pH/temperature .
  • Compare results with experimental kinetic data (e.g., hydrolysis rates in aqueous buffers) to validate computational models.

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodology :

  • Conduct meta-analysis of published bioassays, standardizing variables like cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration), and control baselines.
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., modifying the quinazolinyl or phenylethyl groups) to isolate contributing structural factors .
  • Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to rule out off-target effects.

Q. What advanced techniques optimize reaction scalability while minimizing byproducts?

  • Methodology :

  • Implement continuous flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., oxidation of the thioether group).
  • Use in situ FT-IR or Raman spectroscopy for real-time monitoring of intermediates, adjusting feed rates dynamically .
  • Apply membrane separation technologies (e.g., nanofiltration) to isolate the product from low-molecular-weight impurities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.